N-tert-butyl-6-chloro-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structural features, including a tert-butyl group, a chloro substituent, and a nitrophenyl group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Substitution Reactions: The introduction of the tert-butyl, chloro, and nitrophenyl groups can be achieved through nucleophilic substitution reactions. For example, tert-butylamine, chlorinating agents, and nitrophenyl derivatives can be used as reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with structural similarities.
Cyanuric Chloride: A precursor for the synthesis of various triazine derivatives.
Uniqueness
N2-TERT-BUTYL-6-CHLORO-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazine compounds.
Properties
Molecular Formula |
C13H15ClN6O2 |
---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN6O2/c1-13(2,3)19-12-17-10(14)16-11(18-12)15-8-5-4-6-9(7-8)20(21)22/h4-7H,1-3H3,(H2,15,16,17,18,19) |
InChI Key |
GWXCWZXHWUQIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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